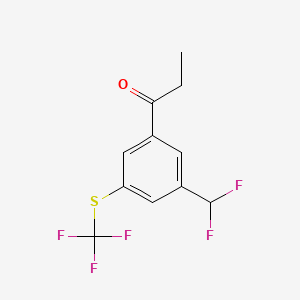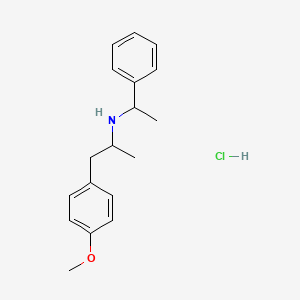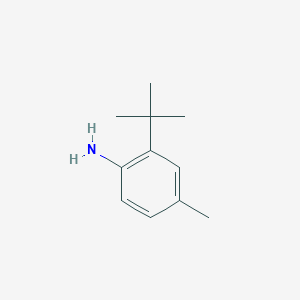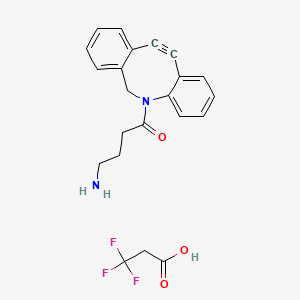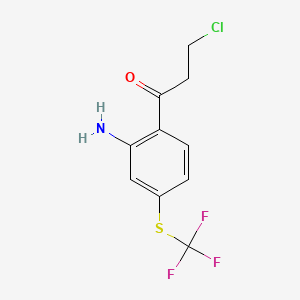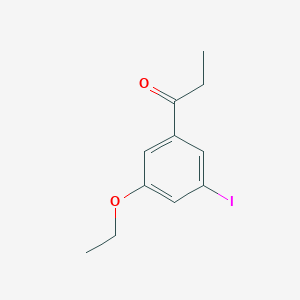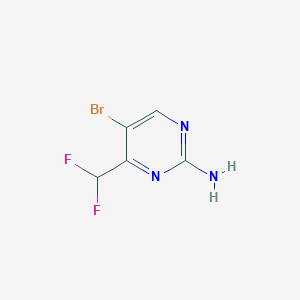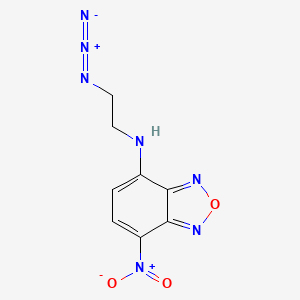
N-(2-Azidoethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine can be achieved through a multi-step process. One common method involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine with 2-bromoethyl azide under basic conditions. The reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the azido group.
Reduction Reactions: The corresponding amine derivative.
Cycloaddition Reactions: Triazole-containing compounds.
科学研究应用
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds, including antimicrobial and anticancer agents.
作用机制
The mechanism of action of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions with alkyne-containing molecules, enabling the labeling and tracking of biomolecules. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
N-(2-azidoethyl)-benzo[c][1,2,5]oxadiazol-4-amine: Lacks the nitro group, resulting in different reactivity and applications.
7-nitrobenzo[c][1,2,5]oxadiazol-4-amine: Lacks the azido group, limiting its use in bioorthogonal chemistry.
N-(2-azidoethyl)-benzo[c][1,2,5]oxadiazol-4-amine derivatives: Various derivatives with different substituents on the benzene ring or the azidoethyl group.
Uniqueness
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is unique due to the presence of both the azido and nitro groups, which confer distinct reactivity and versatility. The azido group enables bioorthogonal reactions, while the nitro group can be reduced to an amino group, allowing for further functionalization and interaction with biological targets .
属性
分子式 |
C8H7N7O3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
N-(2-azidoethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C8H7N7O3/c9-14-11-4-3-10-5-1-2-6(15(16)17)8-7(5)12-18-13-8/h1-2,10H,3-4H2 |
InChI 键 |
VWIOSGPGSCRJCV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


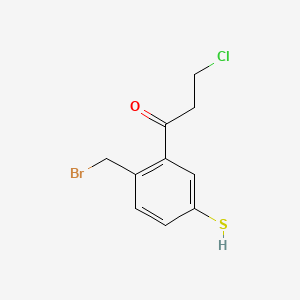

![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

